molecular formula C20H18N4O2 B2482896 N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797229-41-4

N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2482896
CAS RN: 1797229-41-4
M. Wt: 346.39
InChI Key: BRGJNKXQLIZNSH-UHFFFAOYSA-N
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Description

“N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide” is an organic compound. Based on its name, it contains functional groups like cyano, methoxy, methyl, phenyl, pyrazole, and carboxamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with various functional groups attached to different parts of the molecule. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or other bioactive compounds. Without specific studies on this compound, it’s difficult to provide any information on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. These could include studying its synthesis, properties, and potential uses in various fields .

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-1-methyl-5-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-19(14-8-4-3-5-9-14)16(13-22-24)20(25)23-17(12-21)15-10-6-7-11-18(15)26-2/h3-11,13,17H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJNKXQLIZNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC(C#N)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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